4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride
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Overview
Description
4-Bromo-1-methyl-1H-pyrazole-5-carbonyl chloride is a chemical compound with the molecular formula C5H4BrClN2O and a molecular weight of 223.46 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicine and agriculture .
Preparation Methods
The synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with thionyl chloride (SOCl2) under reflux conditions. This reaction converts the carboxylic acid group into a carbonyl chloride group, resulting in the formation of the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-1-methyl-1H-pyrazole-5-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and bases or acids for substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-1-methyl-1H-pyrazole-5-carbonyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride depends on its specific applicationFor example, they may inhibit specific enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling . The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
4-Bromo-1-methyl-1H-pyrazole-5-carbonyl chloride can be compared with other similar compounds, such as:
4-Bromo-1-methyl-1H-pyrazole: This compound lacks the carbonyl chloride group and may have different reactivity and applications.
4-Bromo-1H-pyrazole: This compound lacks both the methyl and carbonyl chloride groups, resulting in different chemical properties and uses.
1-Methyl-4-bromopyrazole:
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactions and applications in various fields.
Properties
IUPAC Name |
4-bromo-2-methylpyrazole-3-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c1-9-4(5(7)10)3(6)2-8-9/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQOVBRZZLXZEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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